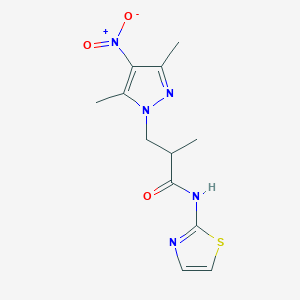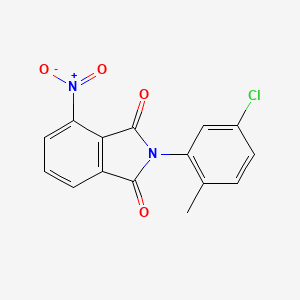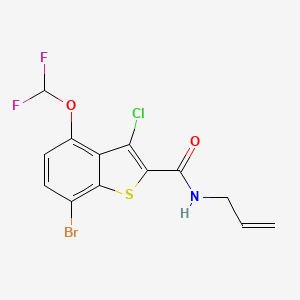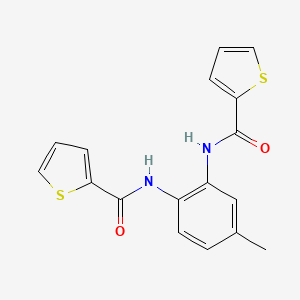![molecular formula C24H16F3N5O2S B10958369 11-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958369.png)
11-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “11-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule with a unique structure This compound features multiple functional groups, including a furan ring, a trifluoromethyl group, and a thia-pentazatetracyclo system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
- Formation of the furan ring through cyclization reactions.
- Introduction of the trifluoromethyl group via nucleophilic substitution or other methods.
- Construction of the thia-pentazatetracyclo system through a series of cyclization and rearrangement reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target specific functional groups, such as the trifluoromethyl group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a diketone, while reduction of the trifluoromethyl group could yield a difluoromethyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to a specific enzyme or receptor, altering its activity and leading to downstream effects. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other molecules with furan rings, trifluoromethyl groups, or thia-pentazatetracyclo systems. Examples could include:
- 4-ethyl-3-methoxybenzonitrile
- 6-cyclopropyl-5-methoxypyridin-2-yl)methanamine
- 3-cyclopropyl-4-methoxyphenyl)methanamine
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H16F3N5O2S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
11-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C24H16F3N5O2S/c1-12-4-3-5-14(8-12)33-10-15-6-7-16(34-15)21-30-22-20-19(28-11-32(22)31-21)18-13(2)9-17(24(25,26)27)29-23(18)35-20/h3-9,11H,10H2,1-2H3 |
InChI Key |
VIQDZIDBAGUSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10958300.png)
![methyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10958306.png)

![1-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B10958311.png)
![N-(3,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958316.png)

![N-(2-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10958322.png)
![N-(4-chlorobenzyl)-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide](/img/structure/B10958327.png)
![(2E,4E)-2,3-dibromo-4-[2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]but-2-enoic acid](/img/structure/B10958334.png)


![4-[1-(benzenesulfonyl)piperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958362.png)
![Propyl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10958364.png)
